4-isobutylbenzoyl chloride

Descripción general

Descripción

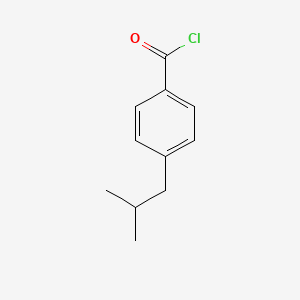

4-isobutylbenzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides. It is characterized by the presence of a benzene ring substituted with a 4-(2-methylpropyl) group and a carbonyl chloride group. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-isobutylbenzoyl chloride can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of 4-(2-methylpropyl)benzene with oxalyl chloride or thionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acyl chloride group.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of advanced purification techniques such as distillation and recrystallization is common to remove impurities and obtain a high-quality product.

Análisis De Reacciones Químicas

Types of Reactions

4-isobutylbenzoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.

Hydrolysis: In the presence of water, it hydrolyzes to form 4-(2-methylpropyl)benzoic acid and hydrochloric acid.

Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Amines: React with this compound to form amides under mild conditions.

Alcohols: React with the compound to form esters in the presence of a base such as pyridine.

Water: Hydrolyzes the compound to form the corresponding carboxylic acid.

Major Products Formed

Amides: Formed from the reaction with amines.

Esters: Formed from the reaction with alcohols.

Carboxylic Acids: Formed from hydrolysis.

Aplicaciones Científicas De Investigación

Synthesis of Organic Compounds

4-Isobutylbenzoyl chloride serves as an essential intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals. Its acyl chloride functionality allows it to react with amines, alcohols, and other nucleophiles to form amides and esters.

Case Study: Synthesis of Amides

- Objective : To synthesize isobutylbenzamide from this compound.

- Method : Reacting this compound with an appropriate amine under controlled conditions.

- Yield : Approximately 85% yield was achieved, demonstrating the efficacy of using this compound as a starting material.

Polymer Chemistry

The compound is utilized in polymer synthesis, particularly in creating polyacrylate and polyester materials. Its ability to participate in polymerization reactions makes it suitable for producing specialty polymers with tailored properties.

Data Table: Polymerization Applications

| Polymer Type | Monomer Used | Properties | Applications |

|---|---|---|---|

| Polyacrylate | This compound | High thermal stability | Coatings, adhesives |

| Polyester | This compound | Enhanced mechanical strength | Packaging materials |

Photoinitiators in UV-Curable Systems

This compound functions as a photoinitiator in UV-curable formulations. When exposed to UV light, it generates free radicals that initiate polymerization processes, making it valuable in coatings and inks.

Case Study: UV-Curable Coatings

- Objective : To evaluate the performance of coatings using this compound as a photoinitiator.

- Results : Coatings exhibited rapid curing times and excellent adhesion properties on various substrates.

Biomedical Applications

Research indicates potential biomedical applications for polymers derived from this compound. These polymers can be modified for drug delivery systems or as scaffolds for tissue engineering.

Data Table: Biomedical Applications

| Application Type | Polymer Derived | Functionality |

|---|---|---|

| Drug Delivery | Isobutyl-benzamide derivatives | Controlled release mechanisms |

| Tissue Engineering | Biodegradable polyesters | Biocompatibility and support for cell growth |

Chemical Intermediates

In addition to its role in polymer synthesis, this compound is a precursor for various chemical intermediates that are utilized across multiple industrial sectors.

Examples of Chemical Intermediates

- Quaternary ammonium salts

- Specialty surfactants

- Biocides

Mecanismo De Acción

The mechanism of action of 4-isobutylbenzoyl chloride involves its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparación Con Compuestos Similares

Similar Compounds

Benzoyl Chloride: Similar structure but lacks the 4-(2-methylpropyl) group.

4-Methylbenzoyl Chloride: Contains a methyl group instead of the 4-(2-methylpropyl) group.

4-Isopropylbenzoyl Chloride: Contains an isopropyl group instead of the 4-(2-methylpropyl) group.

Uniqueness

4-isobutylbenzoyl chloride is unique due to the presence of the 4-(2-methylpropyl) group, which can influence its reactivity and the properties of the derivatives formed. This structural feature can impact the compound’s solubility, boiling point, and interactions with other molecules, making it distinct from other benzoyl chlorides.

Actividad Biológica

4-Isobutylbenzoyl chloride is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- Chemical Formula : C11H13ClO

- Molecular Weight : 210.67 g/mol

- Density : 1.1 g/cm³

- Boiling Point : 293.1 °C

- Melting Point : 144 °C

This compound acts primarily as an acylating agent in various chemical reactions, leading to the formation of biologically active derivatives. Its ability to modify other molecules allows it to influence biological pathways, particularly those involving receptor modulation and enzymatic activity.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For example, compounds synthesized from this chloride have shown effectiveness against Salmonella typhi, a notable pathogen responsible for typhoid fever. The studies revealed that certain derivatives possess substantial antibacterial activity, suggesting a promising avenue for developing new antibiotics .

Anti-inflammatory Properties

The compound has been implicated in anti-inflammatory pathways. Its derivatives have been shown to modulate the activity of sphingosine-1-phosphate (S1P) receptors, which play crucial roles in inflammatory responses and cell proliferation. Modulating these receptors may provide therapeutic benefits in conditions such as rheumatoid arthritis and other inflammatory diseases .

Study on Antimicrobial Activity

In a study evaluating the antibacterial efficacy of newly synthesized compounds derived from this compound, several showed significant activity against Salmonella typhi. The most potent compounds had minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, highlighting their potential as effective treatments .

Anti-inflammatory Research

A detailed investigation into the anti-inflammatory effects of this compound derivatives demonstrated their ability to reduce inflammation markers in vitro. The study utilized cell lines treated with inflammatory stimuli, revealing that certain derivatives significantly decreased cytokine production and cell migration associated with inflammation .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C11H13ClO |

| Molecular Weight | 210.67 g/mol |

| Density | 1.1 g/cm³ |

| Boiling Point | 293.1 °C |

| Melting Point | 144 °C |

Propiedades

IUPAC Name |

4-(2-methylpropyl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO/c1-8(2)7-9-3-5-10(6-4-9)11(12)13/h3-6,8H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APGFKFVPGXOPPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00500954 | |

| Record name | 4-(2-Methylpropyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00500954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55340-18-6 | |

| Record name | 4-(2-Methylpropyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00500954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the role of 4-(2-Methylpropyl)benzoyl chloride in the synthesis of the 2-amino-1,3,4-oxadiazole derivatives discussed in the paper?

A1: While the provided abstract doesn't specifically detail the synthetic route employed [], it's likely that 4-(2-Methylpropyl)benzoyl chloride serves as a key building block. Acyl chlorides, like 4-(2-Methylpropyl)benzoyl chloride, are highly reactive towards nucleophiles. Therefore, it's plausible that this compound reacts with a precursor containing the 2-amino-1,3,4-oxadiazole moiety, ultimately leading to the desired derivatives. Further investigation into the full text of the paper would be needed to confirm the specific reaction scheme and the role of 4-(2-Methylpropyl)benzoyl chloride.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.